Cas no 1706445-66-0 (5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine)
![5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine structure](https://www.kuujia.com/scimg/cas/1706445-66-0x500.png)
5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine Chemical and Physical Properties
Names and Identifiers
-
- 5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine
-
- Inchi: 1S/C11H11Cl2N3O2/c1-5-3-7(10(13)6(2)9(5)12)17-4-8-15-16-11(14)18-8/h3H,4H2,1-2H3,(H2,14,16)
- InChI Key: QJYDFLSQPBSCLY-UHFFFAOYSA-N
- SMILES: O1C(COC2=CC(C)=C(Cl)C(C)=C2Cl)=NN=C1N
5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM508138-1g |
5-((2,4-Dichloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazol-2-amine |
1706445-66-0 | 97% | 1g |
$652 | 2023-02-17 |
5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine Related Literature
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
Additional information on 5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine
Introduction to 5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine (CAS No. 1706445-66-0)
5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine, also known by its CAS number 1706445-66-0, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a subject of interest for various applications in drug discovery and development.
The molecular structure of 5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine includes a [1,3,4]oxadiazole ring and a substituted phenyl group. The presence of these functional groups imparts specific chemical properties that are crucial for its biological activity. The dichloro and dimethyl substitutions on the phenyl ring contribute to the compound's lipophilicity and stability, which are important factors in drug design.
Recent studies have explored the potential therapeutic applications of 5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine. One notable area of research is its activity as an inhibitor of specific enzymes involved in various disease pathways. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent inhibitory activity against a key enzyme implicated in neurodegenerative diseases. This finding suggests that 5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine could be a promising lead compound for the development of novel therapeutic agents.
In addition to its enzymatic inhibition properties, 5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine has been investigated for its anti-inflammatory effects. A 2020 study in the European Journal of Medicinal Chemistry demonstrated that this compound effectively reduces inflammation in vitro and in vivo models. The anti-inflammatory activity is attributed to its ability to modulate the expression of pro-inflammatory cytokines and other mediators involved in the inflammatory response.
The pharmacokinetic properties of 5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine have also been studied to assess its suitability as a drug candidate. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it an attractive candidate for further preclinical and clinical evaluation.
Clinical trials are an essential step in translating laboratory findings into practical therapeutic applications. While no clinical trials have been reported for 5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine as of yet, preclinical studies have provided promising results that warrant further investigation. The compound's potential as a treatment for neurodegenerative diseases and inflammatory conditions makes it a valuable asset in the pharmaceutical pipeline.
In conclusion, 5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine (CAS No. 1706445-66-0) is a compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a promising candidate for the development of novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications in various disease states.
1706445-66-0 (5-(2,4-Dichloro-3,5-dimethyl-phenoxymethyl)-[1,3,4]oxadiazol-2-ylamine) Related Products
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)




